molecular formula C17H21N3O3S B15208906 N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B15208906
M. Wt: 347.4 g/mol
InChI Key: SXZMRMAKFLWMMM-UHFFFAOYSA-N
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Description

N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

The next step involves the introduction of the pentylthio group, which can be achieved through a nucleophilic substitution reaction. The carbonyl group is then introduced via acylation, and the final step involves the formation of the acetimidamide moiety through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The compound may also interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Quinolin-8-yloxyphthalonitrile: Used in the synthesis of phthalocyanine dyes.

    Tris(8-hydroxyquinolinato)aluminum: Used in organic light-emitting diodes (OLEDs).

Uniqueness

N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylthio group and the acetimidamide moiety differentiates it from other quinoline derivatives, potentially leading to novel applications and mechanisms of action.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] pentylsulfanylformate

InChI

InChI=1S/C17H21N3O3S/c1-2-3-4-11-24-17(21)23-20-15(18)12-22-14-9-5-7-13-8-6-10-19-16(13)14/h5-10H,2-4,11-12H2,1H3,(H2,18,20)

InChI Key

SXZMRMAKFLWMMM-UHFFFAOYSA-N

Isomeric SMILES

CCCCCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCCCCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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